molecular formula C10H18N4O2 B1611576 (R)-2-(Azidomethyl)-1-Boc-pyrrolidine CAS No. 259537-91-2

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

Cat. No.: B1611576
CAS No.: 259537-91-2
M. Wt: 226.28 g/mol
InChI Key: HRLUZSSGBKDEGK-MRVPVSSYSA-N
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Description

®-2-(Azidomethyl)-1-Boc-pyrrolidine is a chiral compound that features a pyrrolidine ring with an azidomethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Azidomethyl)-1-Boc-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-(Hydroxymethyl)-1-Boc-pyrrolidine.

    Azidation: The hydroxyl group is converted to an azide group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired ®-2-(Azidomethyl)-1-Boc-pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Azidomethyl)-1-Boc-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azide compounds which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

®-2-(Azidomethyl)-1-Boc-pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), DMF or DMSO as solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Various substituted pyrrolidines.

    Reduction: ®-2-(Aminomethyl)-1-Boc-pyrrolidine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

®-2-(Azidomethyl)-1-Boc-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Potential precursor for the development of pharmaceutical agents, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Azidomethyl)-1-Boc-pyrrolidine depends on its chemical transformations. For instance, when used as a precursor in the synthesis of bioactive molecules, the azide group can be converted to an amine or triazole, which can interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the final structure of the synthesized compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Azidomethyl)-1-Boc-pyrrolidine is unique due to its specific combination of a chiral pyrrolidine ring, an azidomethyl group, and a Boc protecting group. This combination allows for versatile chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLUZSSGBKDEGK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514911
Record name tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259537-91-2
Record name tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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